molecular formula C25H26N2O3S B324827 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Katalognummer: B324827
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: XUWQRGYVMLSTGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C25H26N2O3S and a molecular weight of 434.55 g/mol . It is known for its unique structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-(1-piperidinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-diphenylacetamide: Lacks the piperidinylsulfonyl group.

    N-phenylacetamide: Lacks the diphenyl and piperidinylsulfonyl groups.

    4-(1-piperidinylsulfonyl)aniline: Lacks the diphenylacetamide moiety.

Uniqueness

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of a diphenylacetamide core with a piperidinylsulfonyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Eigenschaften

Molekularformel

C25H26N2O3S

Molekulargewicht

434.6 g/mol

IUPAC-Name

2,2-diphenyl-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H26N2O3S/c28-25(24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)26-22-14-16-23(17-15-22)31(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,24H,3,8-9,18-19H2,(H,26,28)

InChI-Schlüssel

XUWQRGYVMLSTGC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.